![molecular formula C18H26ClNO3 B13995873 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride CAS No. 67455-67-8](/img/structure/B13995873.png)
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of suitable precursors to form the hexahydrobenzo[a]quinolizin core.
Functionalization: Introduction of methoxy groups at the 9 and 10 positions and a propyl group at the 3 position.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form.
Chemical Reactions Analysis
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects in treating various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
When compared to similar compounds, 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders.
Other substituted hexahydrobenzo[a]quinolizin derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67455-67-8 |
|---|---|
Molecular Formula |
C18H26ClNO3 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
9,10-dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-4-5-13-11-19-7-6-12-8-17(21-2)18(22-3)9-14(12)15(19)10-16(13)20;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
InChI Key |
KQJYWKWEXDLHLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
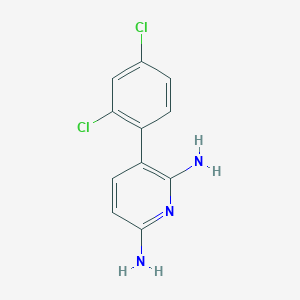
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
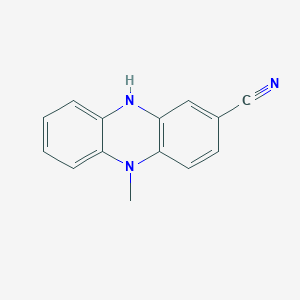

![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
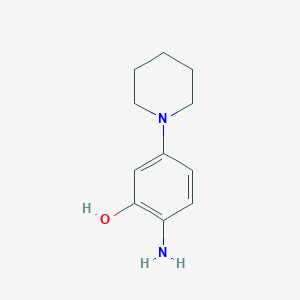

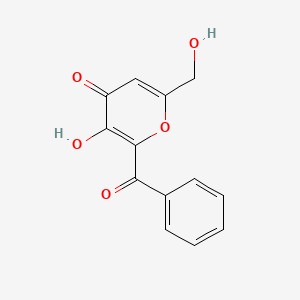


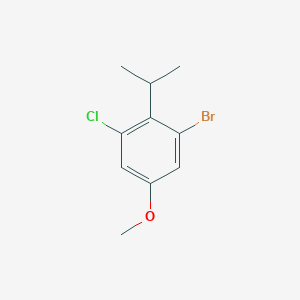
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
